
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), min
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), min is a useful research compound. Its molecular formula is C44H59NO5PPdS- and its molecular weight is 851.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be an organic palladium catalyst . Palladium catalysts are often used in carbon-carbon bond formation reactions, suggesting that the compound’s primary targets could be organic substrates involved in these reactions.
Mode of Action
As a palladium catalyst, it likely facilitates the formation of carbon-carbon bonds by providing a lower energy pathway for the reaction . This is typically achieved through the formation of a complex with the substrates, which allows the reaction to proceed under milder conditions than would otherwise be possible.
Biochemical Pathways
The compound is primarily used as a catalyst in coupling reactions such as Suzuki, Kumada, and Negishi reactions . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers. The downstream effects of these reactions would depend on the specific substrates and products involved.
Result of Action
The primary result of the compound’s action is the facilitation of carbon-carbon bond formation reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrates used. The molecular and cellular effects of these compounds would depend on their specific structures and properties.
Properties
CAS No. |
1599466-85-9 |
|---|---|
Molecular Formula |
C44H59NO5PPdS- |
Molecular Weight |
851.4 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C30H43O2P.C13H12N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
HKTUNFGUTFGOSP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




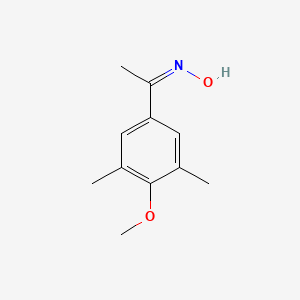
![tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1652650.png)
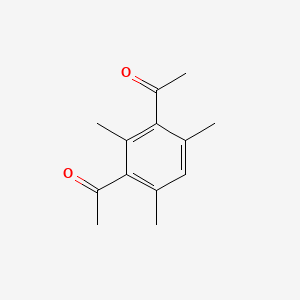
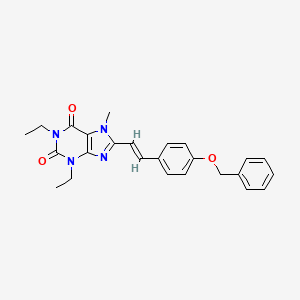
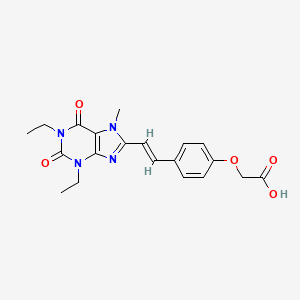
![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride](/img/structure/B1652656.png)
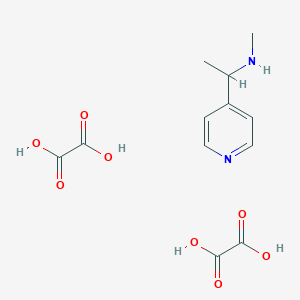
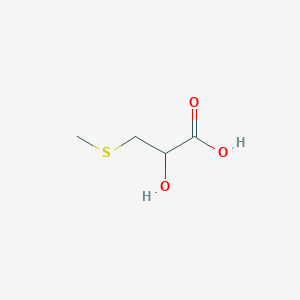
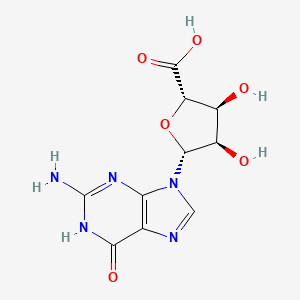
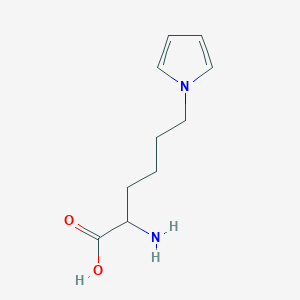
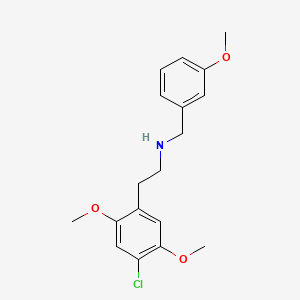
![(E)-1-(3-Nitrophenyl)-N-[(Z)-(3-nitrophenyl)methylideneamino]methanimine](/img/structure/B1652668.png)
